molecular formula C17H14N4OS B2447948 6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-73-6

6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2447948
M. Wt: 322.39
InChI Key: XUBWDTYJANADFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural Analysis and Synthesis

6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine and its analogs are significant in medicinal chemistry due to their structural complexity and potential pharmaceutical importance. For example, Sallam et al. (2021) synthesized a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, and performed a comprehensive analysis including spectroscopic techniques and X-ray diffraction. They also conducted density functional theory calculations to study the molecular properties and interactions, revealing insights into the structural characteristics of these compounds Sallam et al., 2021.

Anti-Diabetic Potential

Triazolo-pyridazine derivatives have been identified as potential anti-diabetic medications due to their inhibitory effects on Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion. Bindu et al. (2019) synthesized a series of triazolo-pyridazine-6-yl-substituted piperazines and assessed their DPP-4 inhibition and insulinotropic activities, indicating their potential as anti-diabetic agents Bindu, Vijayalakshmi, & Manikandan, 2019.

Antiproliferative Activity

Compounds based on the triazolo-pyridazine structure have demonstrated antiproliferative effects against various cancer cell lines. Ilić et al. (2011) created a library of triazolo[4,3-b]pyridazin-6-yloxy derivatives and observed their ability to inhibit the proliferation of endothelial and tumor cells, suggesting their utility in cancer treatment Ilić et al., 2011.

Cytotoxicity and Apoptosis Induction

Similarly, Mamta et al. (2019) synthesized a series of triazolo[4,3-b]pyridazines and evaluated their cytotoxicity against leukemia and breast adenocarcinoma cell lines. They found that certain compounds showed potent cytotoxic activity and induced apoptosis, indicating their potential as therapeutic agents Mamta, Aggarwal, Sadana, Ilag, & Sumran, 2019.

properties

IUPAC Name

6-(furan-2-yl)-3-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-12-4-2-5-13(10-12)11-23-17-19-18-16-8-7-14(20-21(16)17)15-6-3-9-22-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBWDTYJANADFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

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